4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide
Description
4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide is a phthalazine derivative featuring a 4-oxo group, a phenyl carboxamide at position 1, and a 3-(trifluoromethyl)phenyl substituent at position 2. Phthalazines are bicyclic aromatic compounds known for their applications in medicinal and agrochemical research due to their rigid scaffold and ability to interact with biological targets. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the carboxamide moiety facilitates hydrogen bonding, critical for target binding .
Properties
IUPAC Name |
4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c23-22(24,25)14-7-6-10-16(13-14)28-21(30)18-12-5-4-11-17(18)19(27-28)20(29)26-15-8-2-1-3-9-15/h1-13H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWNUWSKLKFBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Dicarboxylic Acid Derivatives
The phthalazinone scaffold is classically synthesized via cyclocondensation of substituted phthalic anhydrides with hydrazine hydrate. For the target compound, 3-(3-trifluoromethylphenyl)phthalic anhydride serves as the starting material. Reaction with hydrazine in refluxing acetic acid yields 3-(3-trifluoromethylphenyl)phthalazin-4(1H)-one (Compound A, Figure 1).
Reaction Conditions :
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J = 7.8 Hz, 1H, Ar-H), 8.30–8.22 (m, 2H, Ar-H), 7.95–7.83 (m, 4H, Ar-H), 4.12 (s, 1H, NH).
- ¹³C NMR : 163.8 (C=O), 139.5–125.3 (Ar-C), 122.1 (q, J = 272 Hz, CF₃).
Positional Functionalization: Chlorination and Carboxamide Coupling
Chlorination at Position 1
The phthalazin-4(1H)-one intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) to generate 1-chloro-3-(3-trifluoromethylphenyl)phthalazin-4(1H)-one (Compound B).
Reaction Conditions :
Nucleophilic Aromatic Substitution (NAS) with Aniline
Compound B reacts with aniline under palladium-catalyzed conditions to install the carboxamide group. The Buchwald-Hartwig amination leverages a Pd(OAc)₂/Xantphos catalytic system, enabling C–N bond formation.
Reaction Conditions :
- Aniline (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 24 hours.
- Yield: 65–70%.
Mechanistic Insight :
The reaction proceeds via oxidative addition of the Pd catalyst to the C–Cl bond, followed by ligand exchange with aniline and reductive elimination to form the C–N bond.
Alternative Synthetic Route: Direct Carboxamide Coupling
Carboxylic Acid Activation
Hydrolysis of Compound B under basic conditions yields 3-(3-trifluoromethylphenyl)phthalazine-1-carboxylic acid (Compound C). Subsequent activation with thionyl chloride (SOCl₂) generates the acyl chloride intermediate (Compound D).
Reaction Conditions :
Amide Bond Formation
Compound D reacts with aniline in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding the target carboxamide.
Reaction Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd-catalyzed C–N coupling | 65–70% | High regioselectivity, mild conditions | Requires expensive catalysts |
| Direct Acylation | Acyl chloride + aniline | 75–80% | Simplicity, high yield | Hazardous SOCl₂ handling |
Characterization and Purity Assessment
Spectroscopic Consistency
Purity Metrics
- HPLC : >98% purity (C₁₈ column, acetonitrile/water gradient).
- Melting Point : 214–216°C (decomp.).
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoromethyl groups, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of phthalazine compounds, including 4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide, exhibit significant anticancer properties. A study reported the synthesis of various phthalazine derivatives and their evaluation against cancer cell lines. Notably, compounds with trifluoromethyl substitutions showed enhanced cytotoxicity against glioblastoma cells, suggesting a potential therapeutic role in cancer treatment .
Table 1: Anticancer Activity of Phthalazine Derivatives
| Compound Name | Cell Line Tested | % Growth Inhibition |
|---|---|---|
| Compound A | LN229 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H460 | 75.99% |
Protein Kinase Inhibition
The compound has also been identified as a potential inhibitor of protein kinases, which are crucial targets in cancer therapy. The inhibition of specific kinases can lead to the suppression of tumor growth and proliferation . The structure-activity relationship studies have shown that modifications on the phthalazine ring can enhance its inhibitory potency.
Photophysical Properties
Research into the photophysical properties of phthalazine derivatives has revealed that they can be utilized in organic light-emitting diodes (OLEDs). The incorporation of trifluoromethyl groups enhances the electron-withdrawing ability, improving the luminescent properties essential for OLED applications .
Table 2: Photophysical Properties of Trifluoromethyl Phthalazine Derivatives
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Compound D | 450 | 25 |
| Compound E | 480 | 30 |
Synthesis and Characterization
A comprehensive study synthesized several derivatives of phthalazine, including the target compound, and characterized them using techniques like NMR and mass spectrometry. The results showed that these compounds possess unique structural features conducive to biological activity .
In Vivo Studies
In vivo studies using genetically modified models have demonstrated that certain derivatives can significantly reduce tumor size and improve survival rates in treated subjects compared to controls . These findings highlight the potential for further development into clinical applications.
Mechanism of Action
The mechanism of action of 4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Interference with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
- N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide (Pyridazine Derivative) Core Structure: Pyridazine (6-membered ring with two adjacent nitrogen atoms) vs. phthalazine (bicyclic 6- and 5-membered fused rings). Substituents: Features a 6-oxo group, 4-CF₃, and 1-(4-CF₃phenyl). The dual CF₃ groups may enhance hydrophobic interactions but reduce solubility compared to the phthalazine analogue.
- 3-Benzyl-N-(5-tert-butyl-2-methoxyphenyl)-4-oxophthalazine-1-carboxamide Core Structure: Shared 4-oxophthalazine scaffold. Substituents: Benzyl at position 3 and a bulky tert-butyl/methoxy-phenyl carboxamide. SAR Insight: Bulky substituents on the carboxamide phenyl ring can modulate selectivity for specific enzymes or receptors .
Carboxamide Derivatives with Fluorinated Groups
- 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Core Structure: Thiazolidinone-indole hybrid vs. phthalazine. Substituents: CF₃ on the thiazolidinone ring and chloro on the indole. The indole moiety may confer π-π stacking interactions absent in the phthalazine compound. Activity: Thiazolidinones are associated with anti-inflammatory and antimicrobial activities, indicating divergent applications compared to phthalazines .
- 4-(3-(2-Fluoro-3-oxo-benzooxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (Compound 54) Core Structure: Benzooxazinone linked to a piperazine-carboxamide. Pharmacokinetics: The piperazine group increases solubility, a feature absent in the phthalazine compound, which relies on the phenyl carboxamide for solubility .
Agrochemical Carboxamides
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Core Structure : Benzamide vs. phthalazine.
- Substituents : CF₃ at position 2 and isopropoxy phenyl group. Used as a fungicide, highlighting the role of CF₃ in disrupting fungal enzyme activity.
- Comparison : The phthalazine compound’s bicyclic core may offer higher conformational rigidity, improving target specificity compared to flutolanil’s flexible benzamide .
Key Research Findings and Data Tables
Table 1: Physicochemical Properties
*Calculated using fragment-based methods.
Biological Activity
4-Oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide, also known as N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide, is a synthetic compound belonging to the phthalazine family. Its unique structure, characterized by a trifluoromethyl group and a phthalazine core, suggests significant potential for various biological activities, particularly in medicinal chemistry.
- Molecular Formula : C18H14F3N3O2
- Molecular Weight : 334.25 g/mol
- Structure : The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of phthalazine compounds exhibit promising anticancer properties. Specifically, studies have shown that This compound can inhibit various cancer cell lines. For instance, cytotoxicity assays have demonstrated significant activity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values indicating effective concentrations for therapeutic potential.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| PC-3 | 8.9 |
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases, including:
- Flt-3
- JAK2
- CDK4/6
These kinases are crucial in various signaling pathways related to cancer progression and cell proliferation. The inhibitory activity suggests that this compound could be developed into a targeted therapy for cancers driven by these pathways .
Anticoagulant Properties
Recent findings highlight the compound's ability to inhibit Factor Xa, an essential enzyme in the coagulation cascade. This inhibition is particularly relevant for developing anticoagulant therapies aimed at preventing thromboembolic disorders. The mechanism involves binding to the active site of Factor Xa, thereby blocking its activity and reducing clot formation .
Antimicrobial Activity
Although less explored, preliminary studies suggest that This compound may exhibit antimicrobial properties against certain bacterial strains. Further investigation is warranted to elucidate the extent and mechanisms of these effects.
Study on Anticancer Activity
A study conducted on various phthalazine derivatives demonstrated that modifications in the chemical structure significantly impacted their anticancer efficacy. The introduction of the trifluoromethyl group was shown to enhance cytotoxic activity against multiple cancer cell lines, suggesting that structural optimization could lead to more potent derivatives .
Kinase Inhibition Research
In vitro assays revealed that compounds similar to This compound effectively inhibited kinase activity with varying potency. For example, compounds targeting CDK4/6 showed IC50 values as low as 15 µM, indicating strong potential for therapeutic applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
